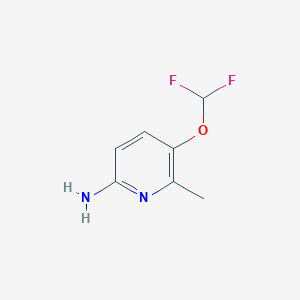
5-(Difluoromethoxy)-6-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Difluoromethoxy)-6-methylpyridin-2-amine is a useful research compound. Its molecular formula is C7H8F2N2O and its molecular weight is 174.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(Difluoromethoxy)-6-methylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the introduction of difluoromethoxy and methyl groups into the pyridine ring. Various synthetic routes have been explored, including nucleophilic substitution reactions and fluorination techniques using reagents like potassium fluoride in polar aprotic solvents such as DMSO.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group enhances lipophilicity, facilitating cell membrane penetration and binding to target sites.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit bacterial DNA gyrase and other critical enzymes, which can lead to antibacterial effects.
- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways involved in disease processes.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. Its Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida albicans | 0.35 |
| Micrococcus luteus | 0.50 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains.
Cytotoxicity Studies
In vitro cytotoxicity assays using human cell lines (e.g., HaCat and Balb/c 3T3) revealed that this compound has a favorable safety profile with low toxicity levels, making it suitable for further development in therapeutic applications.
Case Studies
- Antibacterial Efficacy : A study evaluated the compound's efficacy against various bacterial strains, revealing strong inhibition against Gram-negative bacteria, particularly Pseudomonas aeruginosa and Escherichia coli. The binding interactions were analyzed through molecular docking studies, showing favorable binding energies comparable to established antibiotics like ciprofloxacin.
- Antifungal Activity : Another investigation highlighted the compound's antifungal properties against Candida species, indicating its potential use in treating fungal infections. The study emphasized the importance of structural modifications in enhancing biological activity.
Properties
IUPAC Name |
5-(difluoromethoxy)-6-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-4-5(12-7(8)9)2-3-6(10)11-4/h2-3,7H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYDWOBITDWFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














